molecular formula C7H7NO2S B038469 5-Methyl-2-nitrobenzenethiol CAS No. 119873-35-7

5-Methyl-2-nitrobenzenethiol

Cat. No. B038469
CAS RN: 119873-35-7
M. Wt: 169.2 g/mol
InChI Key: FODMENUTCDMLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-nitrobenzenethiol, also known as MNBT, is a chemical compound that has been widely used in scientific research. MNBT is a yellow crystalline powder with a molecular formula of C7H7NO2S and a molecular weight of 181.2 g/mol. This compound is mainly used in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzenethiol is not fully understood. However, it has been suggested that 5-Methyl-2-nitrobenzenethiol may exert its biological effects through the inhibition of various enzymes and signaling pathways. 5-Methyl-2-nitrobenzenethiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-Methyl-2-nitrobenzenethiol has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-Methyl-2-nitrobenzenethiol has been shown to possess various biochemical and physiological effects. 5-Methyl-2-nitrobenzenethiol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-Methyl-2-nitrobenzenethiol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 5-Methyl-2-nitrobenzenethiol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-Methyl-2-nitrobenzenethiol has several advantages for use in laboratory experiments. 5-Methyl-2-nitrobenzenethiol is a stable compound that can be easily synthesized and purified. 5-Methyl-2-nitrobenzenethiol is also relatively inexpensive compared to other compounds with similar biological activities. However, 5-Methyl-2-nitrobenzenethiol has some limitations for use in laboratory experiments. 5-Methyl-2-nitrobenzenethiol has low solubility in water, which can limit its use in certain assays. 5-Methyl-2-nitrobenzenethiol can also exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

Despite the extensive research on 5-Methyl-2-nitrobenzenethiol, there are still many areas for future investigation. One potential area of research is the development of 5-Methyl-2-nitrobenzenethiol derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 5-Methyl-2-nitrobenzenethiol. Further studies are also needed to evaluate the safety and efficacy of 5-Methyl-2-nitrobenzenethiol in animal models and clinical trials. Overall, 5-Methyl-2-nitrobenzenethiol is a promising compound with potential applications in the field of medicinal chemistry.

Synthesis Methods

5-Methyl-2-nitrobenzenethiol can be synthesized through a variety of methods, including the nitration of 4-methylthiophenol and the reaction of 4-methylphenylsulfenyl chloride with sodium nitrite. However, the most common method for synthesizing 5-Methyl-2-nitrobenzenethiol is the reaction of 4-methylthiophenol with nitric acid and sulfuric acid. This method yields a high purity product and has been widely used in the production of 5-Methyl-2-nitrobenzenethiol.

Scientific Research Applications

5-Methyl-2-nitrobenzenethiol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. 5-Methyl-2-nitrobenzenethiol has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

119873-35-7

Product Name

5-Methyl-2-nitrobenzenethiol

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

5-methyl-2-nitrobenzenethiol

InChI

InChI=1S/C7H7NO2S/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3

InChI Key

FODMENUTCDMLSC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S

synonyms

Benzenethiol, 5-methyl-2-nitro-

Origin of Product

United States

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